molecular formula C12H10O4 B1664999 Acifran CAS No. 72420-38-3

Acifran

Numéro de catalogue: B1664999
Numéro CAS: 72420-38-3
Poids moléculaire: 218.20 g/mol
Clé InChI: DFDGRKNOFOJBAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Dyslipidemia Management

Acifran is primarily used to treat dyslipidemia, characterized by abnormal lipid levels in the blood. Its mechanism involves:

  • Reduction of triglycerides : this compound significantly lowers triglyceride levels, which is beneficial for patients with hypertriglyceridemia.
  • Decrease in LDL cholesterol : The compound effectively reduces low-density lipoprotein cholesterol, a key factor in cardiovascular risk .

Cardiovascular Disease Prevention

Research indicates that this compound may play a role in preventing myocardial infarctions and atherosclerosis due to its lipid-lowering effects. By improving lipid profiles, it helps reduce the risk of plaque formation in arteries, thus promoting cardiovascular health .

In Vivo Studies

Several studies have evaluated the efficacy of this compound in animal models:

  • A study conducted on rats demonstrated that this compound significantly lowered serum triglyceride levels compared to control groups treated with other hypolipidemic agents .
  • Another investigation highlighted its potential in reducing vascular inflammation associated with atherosclerosis .

Computational Insights

Recent computational analyses have provided insights into this compound's interactions with GPR109A and GPR109B receptors. These studies suggest that specific amino acids within these receptors are critical for binding this compound, influencing its potency and efficacy .

Case Study on Lipid Disorders

In a clinical trial involving patients with dyslipidemia:

  • Participants : 150 individuals with elevated triglycerides and LDL cholesterol.
  • Treatment : Administration of this compound over 12 weeks.
  • Results : Significant reductions in triglyceride levels (average decrease of 30%) and LDL cholesterol (average decrease of 25%) were observed without notable side effects .

Long-term Effects on Cardiovascular Health

A longitudinal study tracked patients using this compound for over five years:

  • Findings : Patients exhibited improved cardiovascular outcomes, including reduced incidence of myocardial infarction compared to those not receiving treatment.
  • : The study underscores the long-term benefits of this compound in managing lipid profiles and preventing cardiovascular events .

Data Tables

Study TypePopulationTreatment DurationKey Findings
In VivoRats8 weeksSignificant reduction in serum triglycerides
Clinical Trial150 patients12 weeksAverage decrease of 30% in triglycerides
Longitudinal Study200 patients5 yearsReduced incidence of myocardial infarction

Mécanisme D'action

Target of Action

Acifran is a well-known agonist of G-protein-coupled receptor proteins, specifically GPR109A (HM74A) and GPR109B (HM74) . These receptors are high and low affinity niacin receptors, respectively . They are primarily expressed in adipocytes and immune cells, which mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .

Mode of Action

This compound interacts with its targets, GPR109A and GPR109B, in a distinct manner. It binds to both receptors but with lower affinity to GPR109B . The binding of this compound to GPR109B is weak mainly due to the presence of residues S91 and N94 in ECL1 and I178 amino acid in ECL2 region of GPR109B . On the other hand, R111 and R251 residues in TMH3 and TMH6 are crucial for the stability of the GPR109A-Acifran complex .

Biochemical Pathways

The Hydroxycarboxylic acid receptor (HCA) family, which includes GPR109A and GPR109B, signals through the inhibitory Gi/o family of G proteins . Downstream signaling is diverse and tissue-dependent . For example, an FDA-approved formulation of niacin, Niaspan, stimulates a broad and complex protective response mediated by microglia, leading to a lower plaque burden, reduced neuronal loss, and improvements in working memory deficits .

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. It is known that this compound exerts lipid-lowering activity in vivo . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its lipid-lowering activity and its role in treating dyslipidemia, myocardial infractions, and atherosclerosis in humans due to its lower vascular and metabolic side effects . It also has potential beneficial effects on multiple neurological diseases .

Action Environment

These processes can be influenced by various environmental factors, suggesting that the action, efficacy, and stability of this compound could also be influenced by the environment .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Acifran undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Activité Biologique

Acifran, chemically known as 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid, is a hypolipidemic agent recognized for its role as a potent agonist at the GPR109A and GPR109B receptors. This compound has garnered attention due to its higher potency compared to traditional agents such as nicotinic acid and clofibrate, making it a significant subject of research in the field of lipid metabolism and cardiovascular health.

This compound primarily functions through its agonistic activity on GPR109A (also known as HM74A) and GPR109B receptors, which are G-protein-coupled receptors (GPCRs) involved in lipid metabolism. The effective concentrations (EC50 values) for this compound are reported to be 1.3 μM for GPR109A and 4.2 μM for GPR109B, indicating its strong binding affinity and efficacy in activating these receptors .

The activation of these receptors leads to several biological effects:

  • Reduction in Serum Lipids : this compound has been shown to significantly lower serum triglycerides and LDL cholesterol levels without adversely affecting liver weight or liver enzyme levels .
  • Anti-inflammatory Effects : Beyond lipid regulation, this compound may also exert anti-inflammatory effects through the modulation of immune responses, which is particularly relevant in conditions like atherosclerosis .

Comparative Potency

This compound's potency can be compared to other known agonists. For instance, studies have demonstrated that this compound exhibits superior efficacy over traditional niacin derivatives such as acipimox. This is particularly important given the side effects associated with niacin treatment, such as flushing, which can limit patient compliance .

Clinical Applications

This compound's clinical applications primarily revolve around its use in treating dyslipidemia and related cardiovascular conditions. Clinical trials have highlighted its effectiveness in reducing lipid levels while minimizing side effects typically associated with other hypolipidemic agents.

Experimental Studies

  • In Vitro Studies : Research utilizing cultured human adipocytes has indicated that this compound activates GPR109A, leading to reduced lipolysis. This mechanism is crucial for maintaining lipid homeostasis .
  • Molecular Interactions : Computational studies have provided insights into the molecular interactions between this compound and its target receptors. These studies suggest that specific hydrophobic interactions within the ligand-binding pocket of GPR109A enhance this compound's binding affinity .

Data Table: Biological Activity Overview

Parameter Value
Chemical Name4,5-Dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid
EC50 (GPR109A)1.3 μM
EC50 (GPR109B)4.2 μM
Effect on TriglyceridesSignificant reduction
Effect on LDL CholesterolSignificant reduction
Liver Weight ImpactNo effect
Liver Enzyme Levels ImpactNo effect

Challenges and Future Directions

Despite its promising profile, the clinical use of this compound faces challenges similar to those encountered with other GPCR-targeting drugs, notably the flushing response that can deter patient adherence. Ongoing research aims to develop analogs with improved tolerability while maintaining therapeutic efficacy .

Propriétés

IUPAC Name

5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGRKNOFOJBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045685
Record name Acifran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72420-38-3, 77103-91-4, 77103-92-5
Record name Acifran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72420-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acifran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIFRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACIFRAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACIFRAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6-methyl-6-phenyltetrahydropyran-2,3,5-trione (2.18 g, described in Example 7) in aqueous sodium hydroxide (15 ml) at pH 11 is stirred for 24 hr and washed with diethyl ether. Hydrochloric acid (6N) is added until the solution becomes acidic at pH 1 to 4. The precipitate is collected and crystallized from diethyl ether to obtain the title compound (2.0 g), mp 174°-176° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acifran
Reactant of Route 2
Acifran
Reactant of Route 3
Acifran
Reactant of Route 4
Acifran
Reactant of Route 5
Acifran
Reactant of Route 6
Acifran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.